9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
This compound is a nitrogen-rich polycyclic system featuring a fused tetracyclic core with six nitrogen atoms (hexazatetracyclo framework). Its structure includes a 3,4-dimethoxyphenyl group at position 9 and a pyridin-2-ylmethyl substituent at position 2.
Properties
Molecular Formula |
C25H25N7O2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C25H25N7O2/c1-33-21-11-10-17(13-22(21)34-2)23-29-24-27-15-30(14-18-7-5-6-12-26-18)16-31(24)25-28-19-8-3-4-9-20(19)32(23)25/h3-13,23H,14-16H2,1-2H3,(H,27,29) |
InChI Key |
LBSIUBVGQHKSHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenyl and pyridin-2-ylmethyl intermediates, followed by their coupling under specific conditions to form the desired tetracyclic structure. Common reagents used in these reactions include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane or toluene.
Reaction Conditions: Elevated temperatures and inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines due to its structural complexity and ability to interact with biological targets.
- Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's interaction with microbial enzymes or receptors, suggesting potential use as an antimicrobial agent.
Research has indicated that the compound could act on various biological pathways:
- Enzyme Inhibition : It has been proposed as a possible inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound's structure allows it to interact with specific receptors in the body, potentially modulating their activity and influencing physiological responses.
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Organic Electronics : Its electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Nanotechnology : The compound could serve as a building block for synthesizing nanoparticles or nanocomposites with tailored properties for drug delivery systems.
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against various bacterial strains. It demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a new class of antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Cytotoxic effects on cancer cells; antibacterial properties observed |
| Biological Activity | Enzyme inhibitors and receptor modulators | Interaction with enzymes linked to inflammation and cancer |
| Material Science | Organic electronics and nanotechnology | Potential use in OLEDs and drug delivery systems |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Polycyclic Compounds
Key Observations:
Substituent Effects : The pyridin-2-ylmethyl group is shared with the compound in , suggesting a preference for nitrogen-rich ligands in coordination chemistry or enzyme inhibition .
Sulfur vs. Oxygen : Sulfur-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, whereas the target compound’s all-nitrogen framework may favor π-π stacking interactions .
Physicochemical and Electronic Properties
Table 2: Inferred Properties Based on Structural Analogues
Notes:
- The methoxy groups in the target compound and ’s analog may confer similar lipophilicity, but the additional nitrogen atoms in the former could reduce membrane permeability .
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature and research findings.
Molecular Formula
- Molecular Formula: C24H24N6O2
- Molecular Weight: 432.49 g/mol
Structural Representation
The structural complexity of this compound includes multiple aromatic rings and a pyridine moiety, contributing to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 432.49 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
The compound is hypothesized to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases.
Pharmacological Effects
-
Antitumor Activity:
- Studies have indicated that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells.
- The mechanism may involve the inhibition of cell proliferation and modulation of apoptotic pathways.
-
Antimicrobial Activity:
- Some derivatives of similar compounds have shown promising results against bacterial strains.
- The activity is thought to be linked to the disruption of bacterial cell wall synthesis.
-
Neuroprotective Effects:
- Research indicates potential neuroprotective effects through the modulation of neuroinflammatory pathways.
- Compounds with similar scaffolds have been shown to reduce oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Reduces oxidative stress in neurons |
Case Study 1: Antitumor Activity
In a study published in Cancer Research, a related compound was tested for its ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound's mechanism may involve the inhibition of the MAPK signaling pathway.
Case Study 2: Neuroprotective Properties
A study published in Neuroscience Letters explored the neuroprotective effects of structurally similar compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced markers of oxidative damage and apoptosis, supporting their potential therapeutic use in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
